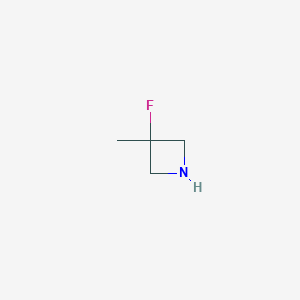

3-Fluoro-3-methylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFERYMPRVKKATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 3 Methylazetidine and Its Derivatives

Strategic Approaches to the 3-Fluoro-3-methylazetidine Core Synthesis

The construction of the 3-fluoro-3-methylazetidine scaffold can be achieved through various synthetic strategies, each with its own advantages and challenges. These methods often involve either the introduction of the fluorine atom onto a pre-existing azetidine (B1206935) ring or the cyclization of a fluorinated precursor.

Bromofluorination of Alkenyl Azides and Subsequent Intramolecular Cyclization to 3-Fluoroazetidines

A notable strategy for the synthesis of 3-fluoroazetidines involves the regiospecific functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines. nih.govacs.org This approach utilizes a bromofluorination reaction to introduce both a bromine and a fluorine atom across the double bond of the allyl group. The resulting N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines serve as excellent precursors for the subsequent intramolecular cyclization to form the desired 3-fluoroazetidine (B1273558) ring. nih.govacs.org

The key steps in this methodology are:

Formation of the Imine Precursor : Reaction of an appropriate aldehyde or ketone with 2-propenylamine to form the N-(alkylidene or 1-arylmethylidene)-2-propenylamine.

Bromofluorination : Treatment of the imine with a source of electrophilic bromine and nucleophilic fluorine. This step proceeds with high regioselectivity, with the fluorine atom adding to the C2 position and the bromine atom to the C3 position of the original propenyl group.

Cyclization : The resulting 3-bromo-2-fluoropropylamine derivative undergoes intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromide to form the azetidine ring. This is typically followed by hydrolysis of the imine to yield the final 3-fluoroazetidine.

| Step | Reaction | Key Features |

| 1 | Imine Formation | Forms the substrate for the key functionalization step. |

| 2 | Bromofluorination | Regiospecific addition of Br and F across the C=C bond. |

| 3 | Cyclization/Hydrolysis | Intramolecular SN2 reaction to form the azetidine ring. |

Deoxofluorination of Corresponding Hydroxylated Azetidine Precursors

One of the most direct and widely utilized methods for the synthesis of 3-fluoroazetidines is the deoxofluorination of the corresponding 3-hydroxyazetidine precursors. acs.org This reaction replaces the hydroxyl group at the C3 position with a fluorine atom. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues. acs.org

A typical synthetic route involves:

Synthesis of the 3-Hydroxyazetidine Precursor : This can be achieved through various methods, such as the reduction of a 3-azetidinone or the ring-opening of an epoxide followed by cyclization. For 3-fluoro-3-methylazetidine, the precursor would be 3-hydroxy-3-methylazetidine.

Deoxofluorination : The 3-hydroxy-3-methylazetidine is treated with a deoxofluorinating agent. The reaction proceeds via the formation of an intermediate fluorosulfite ester, which is then displaced by fluoride in an SN2-like fashion.

A Chinese patent describes a synthetic method for 3-fluoro-azetidine derivatives that includes a deoxofluorination step using diethylaminosulfur trifluoride. google.com The reaction conditions, such as solvent and temperature, are crucial for achieving high yields and minimizing side reactions. google.com

| Reagent | Key Characteristics |

| Diethylaminosulfur trifluoride (DAST) | Effective but can be thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | More thermally stable alternative to DAST. |

Intramolecular Aminolysis and Cyclization Reactions from Functionalized Amine Precursors

The formation of the azetidine ring can also be accomplished through the intramolecular aminolysis and cyclization of suitably functionalized amine precursors. A powerful approach in this category is the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov

This strategy involves:

Preparation of the Epoxy Amine Precursor : A linear amine containing an epoxide at the 3,4-position is synthesized. For the target molecule, this precursor would also incorporate a methyl group at the C3 position and a fluorine atom at a suitable position that would end up on the C3 of the azetidine ring.

Catalytic Cyclization : The epoxy amine is treated with a Lewis acid catalyst, such as lanthanide(III) triflates (e.g., La(OTf)3), which activates the epoxide for nucleophilic attack by the tethered amine. frontiersin.orgnih.gov The reaction proceeds with high regioselectivity to form the azetidine ring. frontiersin.orgnih.gov This method is tolerant of a wide range of functional groups. frontiersin.orgnih.gov

Utilization of Azetidine Sulfonyl Fluorides (ASFs) in Defluorosulfonylation Reactions

A novel and versatile method for the synthesis of 3,3-disubstituted azetidines involves the use of azetidine sulfonyl fluorides (ASFs). These compounds act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. This approach allows for the introduction of a variety of nucleophiles at the C3 position of the azetidine ring.

The key aspects of this methodology include:

ASF as a stable precursor : Azetidine-3-sulfonyl fluorides are stable solids that can be readily prepared.

Mild activation : The deFS reaction is typically activated under mild thermal conditions (e.g., 60 °C), generating a reactive carbocation intermediate.

Nucleophilic trapping : The carbocation is then trapped by a broad range of nucleophiles, including amines, azoles, and others, to yield 3-substituted azetidine derivatives.

This method provides a powerful platform for the divergent synthesis of a library of 3-substituted azetidines, including those with a fluorine atom at a different position or as part of a larger substituent.

Alternative Fluorination and Ring Closure Strategies for Azetidine Formation

Several other strategies have been developed for the synthesis of fluorinated azetidines, combining different fluorination techniques and ring-closing methodologies.

Photofluorination : The direct fluorination of an azetidine ring can be achieved using photofluorination with reagents like fluoroxytrifluoromethane. This method has been successfully applied in the preparation of L-cis-3-fluoroazetidine-2-carboxylic acid. acs.org

Ring Opening of 1-Azabicyclo[1.1.0]butanes : 3-Fluoroazetidines can be synthesized through the ring-opening of 1-azabicyclo[1.1.0]butanes with reagents such as Olah's reagent (pyridine-HF) or liquid hydrogen fluoride. acs.org While this method provides good yields, the synthesis of the strained and labile starting material can be challenging. acs.org

Regioselectivity and Stereocontrol in 3-Fluoro-3-methylazetidine Synthesis

Achieving the desired regioselectivity and stereocontrol is paramount in the synthesis of complex molecules like 3-fluoro-3-methylazetidine, especially when chiral centers are present.

Regioselectivity is a critical consideration in several of the discussed synthetic strategies:

In the bromofluorination of alkenyl azides , the addition of bromine and fluorine across the double bond is highly regiospecific, which dictates the position of the fluorine atom in the final azetidine ring. nih.govacs.org

The intramolecular aminolysis of epoxy amines also demonstrates high regioselectivity, with the Lewis acid catalyst directing the nucleophilic attack of the amine to a specific carbon of the epoxide, leading to the formation of the four-membered azetidine ring over other potential ring sizes. frontiersin.orgnih.gov

Stereocontrol is essential for the synthesis of enantiomerically pure 3-fluoro-3-methylazetidine. While the C3 position of the target molecule is a quaternary center and thus not chiral, stereocenters can be present elsewhere in the molecule or in derivatives.

Substrate-controlled synthesis : Chiral precursors, such as those derived from the chiral pool (e.g., amino acids), can be used to introduce stereocenters into the azetidine ring with a defined configuration.

Catalyst-controlled synthesis : The use of chiral catalysts can enable the enantioselective synthesis of fluorinated azetidines. For instance, asymmetric hydrogenation of a suitable prochiral precursor could establish a chiral center with high enantioselectivity. acs.org Similarly, enantioselective intramolecular aza-Michael reactions have been used to create chiral fluorinated nitrogen heterocycles. nih.gov

The development of stereoselective methods for the functionalization of the azetidine ring is an active area of research, with the aim of providing access to a wide range of enantiomerically enriched azetidine derivatives for applications in drug discovery. uni-muenchen.denih.gov

Protecting Group Strategies and Their Influence on Reaction Efficiency in Fluoroazetidine Synthesis

The selection of an appropriate nitrogen protecting group is a pivotal decision in the synthesis of 3-fluoro-3-methylazetidine, profoundly impacting the efficiency and success of key transformations, particularly the fluorination and subsequent reactions. The stability of the protecting group under various reaction conditions, its influence on the reactivity of the azetidine ring, and the ease of its removal are all critical considerations. The most commonly employed protecting groups in this context are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The choice between Boc and Cbz often depends on the specific synthetic route and the compatibility with other functional groups present in the molecule. The Boc group is typically favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). In contrast, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation, offering an orthogonal deprotection strategy. researchgate.netorganic-chemistry.org

A general synthetic route to N-protected 3-fluoro-3-methylazetidine often commences from an N-protected 3-methylazetidin-3-ol precursor. The crucial fluorination step can be achieved using various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The nature of the N-protecting group can influence the outcome of this step. For instance, the electron-withdrawing nature of both Boc and Cbz groups can modulate the nucleophilicity of the nitrogen atom, which in turn can affect the reactivity of the azetidine ring.

The following table summarizes the key features of Boc and Cbz protecting groups in the context of 3-fluoroazetidine synthesis:

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Key Advantages | Potential Drawbacks |

| Boc (tert-butyloxycarbonyl) | tBu-O-CO- | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic reagents; generally provides good yields. | Acid lability may not be compatible with certain desired subsequent reactions. |

| Cbz (benzyloxycarbonyl) | Ph-CH₂-O-CO- | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Orthogonal to many acid- and base-labile groups; stable under various conditions. researchgate.net | Hydrogenolysis conditions may affect other functional groups like alkenes or alkynes. |

It is important to note that the efficiency of each protecting group strategy can be highly substrate-dependent. Factors such as steric hindrance and the electronic environment of the azetidine ring can influence the yields of both the protection and deprotection steps.

Synthetic Challenges and Innovations for Accessing Substituted 3-Fluoro-3-methylazetidine Scaffolds

The development of synthetic routes to substituted 3-fluoro-3-methylazetidine scaffolds is fraught with challenges, primarily stemming from the inherent strain of the four-membered ring and the stereochemical control required when introducing multiple substituents. Key hurdles include the regioselective functionalization of the azetidine core, the stereoselective installation of substituents, and the maintenance of the fragile azetidine ring throughout the synthetic sequence.

Synthetic Challenges:

Ring Strain: The high ring strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions, including the presence of strong nucleophiles or acids. This inherent instability limits the scope of applicable synthetic transformations.

Stereocontrol: The synthesis of substituted 3-fluoro-3-methylazetidines with defined stereochemistry is a significant challenge. Controlling the stereochemical outcome at the C2 and C4 positions relative to the C3-fluoro-methyl stereocenter requires carefully designed stereoselective methodologies.

Functionalization of the Azetidine Core: The introduction of substituents at the C2 and C4 positions of the 3-fluoro-3-methylazetidine ring is often difficult. The steric hindrance imposed by the substituents at C3 can impede access to the adjacent positions. Furthermore, the electronic effects of the fluorine atom can influence the reactivity of the ring.

Fluorination of Substituted Precursors: While the fluorination of 3-methylazetidin-3-ol is a key step, achieving this transformation on a more complex, substituted azetidine precursor can be challenging. The presence of other functional groups may interfere with the fluorinating agent or lead to undesired side reactions.

Innovations in Synthesis:

Despite these challenges, several innovative strategies have emerged to access substituted 3-fluoro-3-methylazetidine scaffolds. These approaches often rely on novel ring-forming reactions or the development of robust functionalization protocols.

One innovative approach involves the use of [2+2] cycloaddition reactions to construct the azetidine ring with pre-installed substituents. This strategy allows for the control of stereochemistry at an early stage of the synthesis. Another promising avenue is the development of C-H activation/functionalization methods tailored for strained ring systems. Such methods could enable the direct introduction of substituents onto the pre-formed 3-fluoro-3-methylazetidine core, bypassing the need for multi-step functional group interconversions.

Furthermore, the use of flow chemistry has shown potential in mitigating some of the challenges associated with the synthesis of strained heterocycles. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can help to minimize side reactions and improve the yields of sensitive transformations.

The development of novel fluorination reagents with enhanced selectivity and milder reaction conditions also represents a significant area of innovation. These reagents could enable the fluorination of a wider range of substituted azetidine precursors with greater efficiency and functional group tolerance.

While the synthesis of complex substituted 3-fluoro-3-methylazetidines remains a formidable challenge, ongoing research into novel synthetic methodologies continues to expand the toolkit available to medicinal chemists, paving the way for the discovery of new therapeutic agents based on this privileged scaffold.

Molecular and Structural Investigations of 3 Fluoro 3 Methylazetidine

Conformational Analysis and Preferences of 3-Fluoroazetidine (B1273558) Derivatives

The conformational behavior of the azetidine (B1206935) ring, a four-membered heterocycle, is a delicate balance of ring strain and substituent effects. The parent azetidine ring is not planar and undergoes a puckering motion. The introduction of substituents, particularly fluorine, can significantly influence this puckering and lock the ring into a preferred conformation.

A key factor governing the conformation of protonated 3-fluoroazetidine derivatives is the attractive electrostatic interaction between the partial negative charge on the fluorine atom and the positive charge on the nitrogen atom (C–F···N⁺). beilstein-journals.org This charge-dipole interaction can stabilize a specific ring pucker. Computational studies on fluorinated azetidine derivatives have shown that in the neutral state, the ring tends to adopt a pucker where the fluorine atom is positioned away from the nitrogen lone pair. beilstein-journals.orgresearchgate.net However, upon protonation of the nitrogen, the ring conformation can invert to bring the fluorine atom closer to the positively charged nitrogen, maximizing the stabilizing C–F···N⁺ interaction. beilstein-journals.orgresearchgate.net

Structural Insights through Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structure of novel compounds. For 3-fluoro-3-methylazetidine, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information about its atomic connectivity and functional groups. While detailed spectroscopic analysis of the parent compound is limited in publicly available literature, data for its N-Boc protected derivative, tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate, offers significant insights. arkat-usa.orgresearchgate.net

NMR Spectroscopy:

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for characterizing fluorinated organic molecules. In the case of tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate, the NMR spectra reveal the key structural features of the molecule. researchgate.net

¹H NMR: The proton spectrum shows characteristic signals for the methyl group, the azetidine ring protons, and the tert-butyl protecting group. The coupling between the protons and the fluorine atom provides valuable information about their spatial relationship.

¹³C NMR: The carbon spectrum is particularly informative. The carbon atom attached to the fluorine (C3) exhibits a large one-bond C-F coupling constant, a hallmark of fluorinated organic compounds. The methyl carbon and the azetidine ring carbons also show characteristic shifts and couplings.

¹⁹F NMR: The fluorine spectrum provides direct information about the chemical environment of the fluorine atom.

The following table summarizes the reported NMR data for tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate. researchgate.net

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| ¹H | 1.45 | C(CH₃)₃ | |

| 1.60 | d, J = 21.5 | CH₃CF | |

| 3.87 | ddd, J = 17.3, 9.9, 1.3 | (CHₐHb)₂N | |

| 4.09 | dd, J = 21.0, 9.9 | (CHₐHb)₂N | |

| ¹³C | 24.5 | d, J = 23.9 | CH₃ |

| 28.4 | C(CH₃)₃ | ||

| 58.0 | d, J = 24.6 | CH₂ | |

| 80.0 | C(CH₃)₃ | ||

| 95.3 | d, J = 203.1 | CF | |

| 156.3 | C=O | ||

| ¹⁹F | -149.3 | m |

IR Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate shows a strong absorption band for the carbonyl group (C=O) of the Boc protecting group around 1707 cm⁻¹. researchgate.net The C-F bond stretching vibration is also expected to be present in the fingerprint region of the spectrum.

Computational Chemistry in Predicting and Confirming 3-Fluoro-3-methylazetidine Conformations and Reactivity

Computational chemistry has become an essential tool for understanding the structure, properties, and reactivity of molecules, especially for systems that may be challenging to study experimentally. For 3-fluoro-3-methylazetidine, computational methods can provide valuable insights into its conformational landscape and electronic properties.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic and steric effects of the fluorine and methyl substituents on the azetidine ring. These calculations can predict key properties such as:

Molecular Geometry: The preferred bond lengths, bond angles, and dihedral angles of the molecule can be calculated, providing a detailed three-dimensional structure.

Conformational Energies: The relative energies of different ring puckering conformations can be determined, allowing for the identification of the most stable conformer.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the distribution of charge within the molecule, highlighting the electrophilic and nucleophilic sites. This is particularly useful for understanding the C–F···N⁺ interaction in the protonated form.

Orbital Energies: Calculation of the energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity.

For 3-fluoro-3-methylazetidine, such calculations would be expected to show the electron-withdrawing effect of the fluorine atom, which can influence the basicity of the nitrogen atom and the reactivity of the ring. The steric bulk of the methyl group would also be a critical factor in determining the most stable conformation.

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of molecules over time. For a flexible system like the azetidine ring, these methods can provide a more complete picture of its conformational preferences than static calculations alone.

Molecular Dynamics (MD) Simulations: MD simulations can be used to simulate the motion of the azetidine ring at a given temperature, revealing the accessible conformations and the energy barriers between them. This can help to understand the puckering dynamics of the ring and how it is influenced by the substituents and the solvent environment.

Conformational Searching: Algorithms can be used to systematically explore the conformational space of the molecule to identify all low-energy conformers.

While specific molecular dynamics studies on 3-fluoro-3-methylazetidine are not prominent in the literature, the application of these techniques to related fluorinated N-heterocycles has been shown to be a powerful approach for understanding their conformational behavior. researchgate.net Such studies on 3-fluoro-3-methylazetidine would be valuable for rationalizing its observed properties and for designing new molecules with specific conformational requirements for applications in medicinal chemistry.

Medicinal Chemistry Applications of 3 Fluoro 3 Methylazetidine As a Molecular Scaffold

3-Fluoro-3-methylazetidine as a Key Building Block in Pharmaceutical Development

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the 3-fluoro-3-methylazetidine moiety is a prime example of a valuable fluorinated building block. selvita.comacs.orgtandfonline.com Its utility stems from the unique combination of the strained four-membered azetidine (B1206935) ring and the physicochemical properties imparted by the fluorine atom. Azetidines, as conformationally rigid structures, can enhance the binding affinity of a molecule to its biological target compared to more flexible acyclic or larger heterocyclic counterparts. The introduction of a fluorine atom at the 3-position, along with a methyl group, further refines the molecule's properties. This substitution can influence lipophilicity, metabolic stability, and basicity (pKa), all of which are critical parameters in drug design. sci-hub.senih.gov

The synthesis of 3-fluoro-3-methylazetidine and its derivatives has been an area of active research, with various methods developed to access these important scaffolds. arkat-usa.orgresearchgate.net One notable approach involves the bromofluorination of alkenyl azides, followed by reduction and cyclization to form the 3-fluorinated azetidine ring. arkat-usa.orgresearchgate.net The availability of such synthetic routes has made 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine a readily accessible building block for incorporation into a wide range of potential therapeutic agents. arkat-usa.orgresearchgate.net This has led to its use in the development of compounds targeting various diseases, including diabetes and cancer. arkat-usa.org The strained ring system and the presence of fluorine also make it a valuable component for creating therapeutics aimed at the central nervous system (CNS). vulcanchem.com

Application in Structure-Activity Relationship (SAR) and Lead Optimization Studies

The 3-fluoro-3-methylazetidine motif is a powerful tool in structure-activity relationship (SAR) studies, a critical process in lead optimization. SAR studies systematically modify the structure of a lead compound to understand which parts of the molecule are essential for its biological activity and to enhance its desired properties. The defined and rigid conformation of the azetidine ring helps in establishing a clearer understanding of the spatial requirements of the binding pocket of a biological target.

The substitution of a hydrogen atom with fluorine can lead to significant changes in a molecule's biological profile. sci-hub.se In SAR studies, replacing a hydrogen or a methyl group with a fluorine atom can probe the electronic and steric tolerance of a receptor or enzyme active site. selvita.comacs.org The strong electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. For instance, the fluorine atom can act as a hydrogen bond acceptor and its presence can influence the acidity or basicity of nearby functional groups, thereby affecting binding affinity. sci-hub.se

Bioisosteric Replacement Strategies Employing 3-Fluoroazetidine (B1273558) Moieties

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of one functional group with another can lead to improved potency, selectivity, and pharmacokinetic properties. Azetidine rings have emerged as effective bioisosteres for commonly found functional groups like amides and carboxylic acids. acs.orgresearchgate.netnih.gov

The replacement of an amide bond with an azetidine ring can offer several advantages. Amide bonds are susceptible to hydrolysis by proteases, which can limit the oral bioavailability and duration of action of a drug. The azetidine scaffold provides a more stable alternative that is resistant to such enzymatic degradation. tandfonline.com Furthermore, the three-dimensional structure of the azetidine ring can mimic the spatial arrangement of an amide group, allowing it to maintain key binding interactions with the target protein. rsc.org

Similarly, azetidine derivatives can serve as bioisosteres for carboxylic acids. While carboxylic acids are often important for target binding, they can also lead to poor cell permeability and rapid clearance due to their acidic nature. acs.org Replacing a carboxylic acid with a suitable azetidine-containing group can maintain or even improve biological activity while enhancing the drug-like properties of the molecule. tcichemicals.com For example, certain azetidine-based structures can act as carboxylic acid mimics, participating in similar hydrogen bonding interactions without the associated liabilities of a free carboxyl group. acs.org

The introduction of fluorine into a bioisosteric scaffold like an azetidine ring can profoundly influence its physicochemical and metabolic properties. selvita.comacs.orgtandfonline.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of a molecule. selvita.com This can lead to a lower pKa of nearby amine groups, which can be beneficial for modulating a compound's solubility, permeability, and interaction with biological targets. sci-hub.senih.gov

From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. This makes fluorinated compounds more resistant to oxidative metabolism, a common pathway for drug clearance. selvita.com By strategically incorporating a fluorine atom, as in the 3-fluoro-3-methylazetidine moiety, medicinal chemists can block sites of metabolism and enhance the metabolic stability of a drug candidate. selvita.comvulcanchem.com This can lead to a longer half-life and improved bioavailability.

Integration of 3-Fluoro-3-methylazetidine into Bioactive Compound Classes

The 3-fluoro-3-methylazetidine scaffold has been successfully integrated into various classes of bioactive compounds, including enzyme inhibitors. arkat-usa.org A notable example is its application in the development of inhibitors for cyclic nucleotide phosphodiesterase 5 (PDE5). researchgate.net PDE5 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes. nih.gov Inhibitors of PDE5, such as sildenafil (B151) and tadalafil (B1681874), are used to treat conditions like erectile dysfunction and pulmonary hypertension. researchgate.netnih.gov

In the quest for new and improved PDE5 inhibitors, medicinal chemists have explored the incorporation of fluorinated azetidine moieties to enhance properties such as metabolic stability and target engagement. acs.org For instance, a 3-[¹⁸F]fluoroazetidine ring has been substituted into a tadalafil analogue in an effort to improve its metabolic stability for use in positron emission tomography (PET) imaging. acs.org While this particular modification did not result in a successful radiotracer, it highlights the strategic thinking behind using such fluorinated scaffolds. acs.org The rationale is that the fluorine atom can block metabolic pathways and the rigid azetidine ring can provide a favorable conformation for binding to the PDE5 active site. vulcanchem.comacs.org The development of such novel inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize the substitution pattern on the azetidine ring and the rest of the molecule for maximal potency and selectivity. nih.gov

Utilization in Chemokine Receptor Modulators

The azetidine ring is a key structural feature in various chemokine receptor modulators. While research has highlighted the use of the closely related 3-methylazetidine (B2440550) scaffold in this area, direct utilization of 3-fluoro-3-methylazetidine is less documented in widely available literature.

For instance, the compound N-(6-((2R,3S)-3,4-dihydroxybutan-2-yloxy)-2-(4-fluorobenzylthio)pyrimidin-4-yl)-3-methylazetidine-1-sulfonamide has been identified as a chemokine receptor modulator. google.comlookchem.comwipo.intlookchem.com In this specific molecule, the fluorine atom is located on the benzylthio substituent, not on the azetidine ring itself. google.comlookchem.comwipo.intlookchem.com The structure features a 3-methylazetidine-1-sulfonamide (B2456422) moiety, demonstrating the importance of the azetidine core in achieving the desired biological activity. google.comlookchem.comwipo.intlookchem.com Another related modulator, N-(2-((2,3-difluorobenzyl)thio)-6-(((2R,3S)-3,4-dihydroxybutan-2-yl)oxy)pyrimidin-4-yl)azetidine-1-sulfonamide (also known as AZD5069), incorporates an unsubstituted azetidine ring. americanelements.com

These examples underscore the utility of the azetidine scaffold in the design of chemokine receptor modulators. Although direct evidence for the incorporation of the 3-fluoro-3-methylazetidine group for this specific target class is not prominent, the known benefits of fluorination suggest it remains a viable strategy for developing next-generation modulators with potentially improved pharmacological profiles.

Fluoroazetidine-based Peptide Scaffolds and Iminosugar Analogues

The instability of certain modified amino acids can limit their use in peptide-based therapeutics. For example, peptides containing 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) are susceptible to degradation via a reverse aldol (B89426) reaction, particularly at a pH above 8. acs.orgnih.govox.ac.uk To overcome this limitation, researchers have synthesized 3-fluoro-azetidine carboxylic acid (3-fluoro-Aze) as a stable analogue. acs.orgnih.gov The substitution of the hydroxyl group with a fluorine atom prevents the aldol cleavage, making 3-fluoro-Aze a more robust building block for peptide synthesis. acs.orgnih.gov This stability has been demonstrated in studies where peptides incorporating the 3-fluoro-Aze motif were shown to be stable across a wide range of pH conditions. acs.org

Beyond peptide mimetics, fluoroazetidine scaffolds have been used to create novel iminosugar analogues with significant biological activity. Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, and they are known to be potent inhibitors of glycosidase enzymes. researchgate.net A noteworthy example is the synthesis of trans,trans-2,4-Dihydroxy-3-fluoroazetidine, a fluoroazetidine-based iminosugar. acs.orgnih.govox.ac.uk This compound has demonstrated significant potential as an anti-cancer agent. In studies evaluating its effect on pancreatic cancer cell lines, it was found to inhibit cell growth to a degree comparable to the established chemotherapeutic drug, gemcitabine. acs.orgnih.govox.ac.uk

| Compound | Target | Reported Activity | Source |

|---|---|---|---|

| trans,trans-2,4-Dihydroxy-3-fluoroazetidine | Pancreatic Cancer Cell Growth | Inhibits cell growth to a similar degree as gemcitabine. | acs.orgnih.gov |

Radiopharmaceutical Applications: Positron Emission Tomography (PET) Radioligand Development through ¹⁸F-Labeling of Fluoroazetidines

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radioisotopes, such as Fluorine-18 (¹⁸F). nih.gov The 3-fluoroazetidine moiety is an ideal candidate for developing PET radioligands because it can be labeled with ¹⁸F through nucleophilic substitution. acs.orghzdr.de This allows for the creation of tracers to visualize and quantify biological targets in vivo.

Recent research has successfully incorporated the 3-fluoroazetidine scaffold into PET radioligands for important neurological targets:

Phosphodiesterase 5 (PDE5): A fluorinated inhibitor based on a quinoline (B57606) core, which included a 3-fluoroazetidine moiety, was identified as a highly potent and selective PDE5 inhibitor. hzdr.de This compound was successfully radiolabeled with ¹⁸F by substituting a nosylate (B8438820) precursor. The automated synthesis produced the desired radioligand, [¹⁸F]7, which could be used for further biological evaluation. hzdr.de

Cholesterol 24-hydroxylase (CYP46A1): In the development of a novel PET radioligand for CYP46A1, a key enzyme in brain cholesterol metabolism, a 3-fluoroazetidine group was introduced into a potent inhibitor scaffold. acs.org The resulting compound, [¹⁸F]5 ([¹⁸F]CHL2310), was synthesized with a good radiochemical yield and high molar activity. PET imaging studies in rats showed high brain uptake and distribution consistent with the known expression of CYP46A1, confirming its potential as a viable PET tracer. acs.org

| Radioligand | Target | Precursor | Radiochemical Yield (decay-corrected) | Source |

|---|---|---|---|---|

| [¹⁸F]7 | PDE5 | Nosylate precursor | 4.9 ± 1.5% | hzdr.de |

| [¹⁸F]5 ([¹⁸F]CHL2310) | CYP46A1 | Nosylate precursor | 13% | acs.org |

Potential in Agrochemical Development and Design

Fluorinated compounds play a significant role in the agrochemical industry due to their enhanced biological activity, stability, and unique modes of action. While the specific application of 3-fluoro-3-methylazetidine in commercial or developmental agrochemicals is not extensively detailed in the reviewed scientific literature, its structural motifs suggest potential utility. Some chemical suppliers list related compounds for "Agriculture Grade" use, and general literature notes that such fluorinated heterocycles can serve as precursors for herbicides. echemi.com

The incorporation of the fluoroazetidine scaffold could impart desirable properties to new pesticides or plant growth regulators, aligning with the broader trend of using fluorinated molecules in agrochemical design. smolecule.com However, dedicated research focusing on the synthesis and evaluation of 3-fluoro-3-methylazetidine derivatives for specific agrochemical applications appears to be a less explored area compared to its pharmaceutical applications.

Advanced Research Directions and Future Perspectives in 3 Fluoro 3 Methylazetidine Chemistry

Chemoenzymatic and Biocatalytic Approaches to 3-Fluoro-3-methylazetidine Synthesis

The synthesis of complex chiral molecules like 3-fluoro-3-methylazetidine is increasingly benefiting from the integration of enzymatic methods with traditional organic synthesis. Chemoenzymatic and biocatalytic strategies offer pathways to high enantiopurity and novel structural motifs under mild reaction conditions.

A promising biocatalytic route for the asymmetric synthesis of the azetidine (B1206935) core involves the one-carbon ring expansion of corresponding aziridines. chemrxiv.orgnih.govchemrxiv.org This transformation can be mediated by engineered 'carbene transferase' enzymes, such as laboratory-evolved variants of cytochrome P450. nih.govchemrxiv.org These biocatalysts can facilitate a acs.orgchim.it-Stevens rearrangement, converting an aziridinium (B1262131) ylide intermediate into the corresponding azetidine. nih.gov Research has shown that this enzymatic approach can achieve exceptional stereocontrol, often with enantiomeric ratios exceeding 99:1. chemrxiv.orgchemrxiv.org Importantly, the methodology tolerates a range of substituents, including fluorine atoms on an aromatic ring, suggesting its applicability to the synthesis of fluorinated azetidine derivatives. chemrxiv.org The scalability of these enzymatic reactions has been demonstrated, with gram-scale production of enantioenriched azetidines being a viable prospect. nih.govchemrxiv.org

Future research in this area will likely focus on engineering enzymes specifically for the direct, stereoselective synthesis of 3-fluoro-3-methylazetidine from readily available precursors. This could involve directed evolution of existing carbene transferases to accept substrates tailored for producing the 3-fluoro-3-methylazetidine scaffold, thereby providing a green and highly efficient alternative to multi-step chemical syntheses.

Expanding the Scope of Derivatization and Functionalization of the Azetidine Ring

The functionalization of the azetidine ring is crucial for its incorporation into larger, more complex molecules and for tuning its physicochemical properties. Current research is focused on developing novel and robust methods for derivatizing the azetidine core, including the 3-fluoro-3-methylazetidine system.

Late-stage functionalization (LSF) is an emerging paradigm that allows for the modification of complex molecules at a late point in the synthetic sequence. nih.gov This approach is particularly valuable for rapidly generating analogues of a lead compound. For azetidines, this can involve techniques like Buchwald amination to install the amino-azetidine group onto various molecular scaffolds. nih.gov Another powerful strategy involves the regioselective ortho-C-H functionalization of aryl azetidines, using the azetidine ring itself as a directing group to install substituents on an attached aromatic ring. nih.gov

Furthermore, the development of versatile reagents like azetidine sulfonyl fluorides (ASFs) has opened new avenues for derivatization. acs.org These stable, crystalline solids can be activated under mild conditions to couple with a wide array of nucleophiles, enabling the creation of novel azetidine-containing sulfoximines, phosphonates, and other motifs relevant to drug discovery. acs.org The reactivity of unsaturated azetidines, or azetines, is also being explored as a pathway to functionalized saturated analogues. researchgate.net For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various partners can yield diversely substituted azetidines. researchgate.net

Future efforts will likely aim to apply these and other advanced synthetic methods, such as photoredox catalysis and transition-metal-catalyzed cross-coupling reactions, directly to the 3-fluoro-3-methylazetidine scaffold. researchgate.netchemrxiv.org This will enable the creation of a diverse range of derivatives with tailored properties for various biological targets.

Targeted Applications in Neglected Diseases and Emerging Therapeutic Areas

The unique properties conferred by the 3-fluoro-3-methylazetidine moiety make it a compelling component for drugs targeting a range of diseases, including neglected tropical diseases and emerging therapeutic areas like cancer immunotherapy. googleapis.comfrontiersin.org Fluorinated heterocycles are known to play a significant role in modern pharmaceuticals, with applications as anticancer, antiviral, antimicrobial, and antiparasitic agents. chim.it

In the context of infectious diseases, azetidine-containing compounds have shown promise. acs.org For example, certain fluorinated naphthyridines incorporating an azetidine moiety have demonstrated enhanced activity against Gram-positive and anaerobic pathogens. nih.gov The introduction of fluorine can modulate key properties like metabolic stability and target binding affinity, which is critical for developing effective therapeutics. acs.org

Cancer immunotherapy is another area where fluorinated molecules are making a significant impact. frontiersin.org Fluorinated derivatives of immunomodulatory drugs (IMiDs) and inhibitors of key enzymes in the tumor microenvironment, such as IDO1, have shown improved pharmacological profiles. frontiersin.org The 3-fluoro-3-methylazetidine scaffold could be incorporated into such molecules to fine-tune their properties and enhance their therapeutic potential. For instance, a fluoroazetidine iminosugar has been shown to inhibit the growth of pancreatic cancer cells. acs.org

Future research will likely involve the rational design and synthesis of 3-fluoro-3-methylazetidine-containing compounds specifically for targets associated with neglected diseases and for modulating the immune system in cancer treatment.

High-Throughput Synthesis and Screening of 3-Fluoro-3-methylazetidine Libraries

The discovery of new drug candidates is greatly accelerated by the use of high-throughput synthesis and screening methods. spirochem.comrsc.org These approaches allow for the rapid generation and evaluation of large, diverse libraries of compounds. spirochem.com The 3-fluoro-3-methylazetidine scaffold is an ideal building block for inclusion in such libraries due to its potential to impart favorable drug-like properties.

Parallel synthesis platforms, often utilizing 24- or 96-well plate formats, enable the efficient production of numerous derivatives of a core scaffold. spirochem.com This technique can be applied to 3-fluoro-3-methylazetidine to quickly explore the structure-activity relationships (SAR) by systematically varying substituents on the azetidine ring or on appended functionalities. The resulting compound libraries can then be subjected to high-throughput screening against various biological targets to identify initial "hit" compounds.

An example of a relevant screening methodology is the use of automated zebrafish embryo assays, which can test thousands of compounds for developmental or physiological effects in a whole-organism context. rsc.org This method has been successfully used to screen azetidine derivatives and identify compounds with interesting biological activity. rsc.org

The future of drug discovery with 3-fluoro-3-methylazetidine will heavily rely on these combinatorial and high-throughput approaches. researchgate.net The development of robust and efficient synthetic routes to azide- or alkyne-functionalized 3-fluoro-3-methylazetidine would enable its use in "click" chemistry, a powerful tool for the high-throughput synthesis of compound libraries. rsc.org

Challenges and Opportunities in the Design and Synthesis of Constrained Fluorinated Heterocycles for Enhanced Biological Activity

The design and synthesis of constrained fluorinated heterocycles like 3-fluoro-3-methylazetidine present both significant challenges and exciting opportunities for medicinal chemistry. researchgate.net The incorporation of fluorine can profoundly influence a molecule's properties, but its effects are often complex and context-dependent. researchgate.net

One of the primary challenges is the development of synthetic methodologies that are both efficient and selective. nih.gov The introduction of a stereogenic C-F bond, in particular, requires sophisticated synthetic strategies. chim.it While numerous fluorination methods exist, their application to complex and sensitive substrates can be limited. acs.org Furthermore, the synthesis of strained ring systems like azetidines is inherently challenging. acs.org

Despite these hurdles, the opportunities are vast. Fluorine's high electronegativity can be used to block metabolic hotspots, modulate the pKa of nearby functional groups, and create unique intermolecular interactions with protein targets. acs.orgdundee.ac.uk The conformational constraint imposed by the azetidine ring can pre-organize a molecule into a bioactive conformation, leading to enhanced potency and selectivity. The combination of these features in the 3-fluoro-3-methylazetidine scaffold offers a powerful tool for drug design. dundee.ac.uk

Future progress in this field will depend on the continued development of novel synthetic methods, including catalytic and asymmetric approaches, for the construction and functionalization of fluorinated heterocycles. ucj.org.uamdpi.com A deeper understanding of the multifaceted effects of fluorine on molecular properties, aided by computational modeling, will also be crucial for the rational design of the next generation of drugs based on the 3-fluoro-3-methylazetidine motif. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-3-methylazetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of azetidine precursors or ring-closing reactions. For example, fluorinated Fsp³-rich fragments can be synthesized via nucleophilic substitution or transition-metal-catalyzed fluorination. Reaction parameters such as temperature (e.g., −78°C for cryogenic fluorination), solvent polarity (e.g., THF or DMF), and stoichiometry of fluorinating agents (e.g., Selectfluor) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for characterizing 3-Fluoro-3-methylazetidine and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR (to confirm fluorination) and ¹H/¹³C NMR (to verify methyl and azetidine ring integrity).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC/UPLC : Purity assessment using reverse-phase columns with UV detection.

- X-ray Crystallography : For structural elucidation of crystalline derivatives (e.g., hydrochloride salts) .

Q. How can researchers assess the stability of 3-Fluoro-3-methylazetidine under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks.

- HPLC Monitoring : Track degradation products like defluorinated byproducts or ring-opened amines. Store in inert atmospheres (argon) at −20°C to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize stereochemical byproducts in 3-Fluoro-3-methylazetidine synthesis?

- Methodological Answer : The fluorine and methyl groups on the azetidine ring create steric hindrance, leading to racemization. Strategies include:

- Chiral Catalysts : Use of palladium or nickel catalysts with chiral ligands for enantioselective fluorination.

- Low-Temperature Reactions : Reduce thermal racemization by maintaining sub-zero temperatures.

- Computational Modeling : Predict steric clashes using DFT calculations to refine reaction pathways .

Q. How should researchers resolve contradictions in reported reactivity data for 3-Fluoro-3-methylazetidine derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Steps include:

- Reproducibility Trials : Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents).

- Advanced Characterization : Use 2D NMR (e.g., NOESY) to confirm structural assignments.

- Meta-Analysis : Compare datasets across studies while accounting for variables like counterion effects (e.g., hydrochloride vs. free base) .

Q. What strategies are effective for incorporating 3-Fluoro-3-methylazetidine into fluorinated bioconjugates or chemical probes?

- Methodological Answer : The azetidine ring’s rigidity and fluorine’s electronegativity make it suitable for:

- Click Chemistry : Use maleimide or azide-functionalized derivatives (e.g., Biotin-maleimide) for site-specific labeling.

- Pharmacophore Design : Attach the fragment to arylcyclohexylamine scaffolds (e.g., via amide coupling) to study CNS receptor interactions.

- Solubility Optimization : Employ PEG linkers or hydrophilic counterions (e.g., HCl) for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.